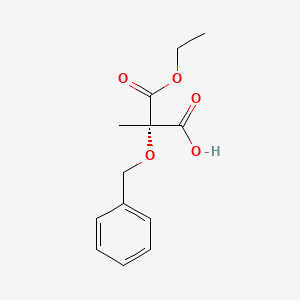
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with a unique structure that includes a dioxane ring, a phenyl group, and a fluorenylmethoxycarbonyl-protected amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Amino Acid Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group through a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the dioxane-phenyl intermediate using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-aminopropanoic acid: Similar structure but lacks the Fmoc protection.
(S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid: Similar structure with an additional carbon in the amino acid chain.
Uniqueness
The uniqueness of (S)-3-(4-(1,3-Dioxan-2-yl)phenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C28H27NO6 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
(2S)-3-[4-(1,3-dioxan-2-yl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H27NO6/c30-26(31)25(16-18-10-12-19(13-11-18)27-33-14-5-15-34-27)29-28(32)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-13,24-25,27H,5,14-17H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
Clave InChI |
XGHRIZTYCACCQR-VWLOTQADSA-N |
SMILES isomérico |
C1COC(OC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canónico |
C1COC(OC1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
methanone](/img/structure/B13356141.png)


![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)

![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
